![molecular formula C3H2N4O4 B1273911 3,4-dinitro-1H-pyrazole CAS No. 38858-92-3](/img/structure/B1273911.png)
3,4-dinitro-1H-pyrazole
Overview
Description
3,4-dinitro-1H-pyrazole is a chemical compound with the CAS Number: 38858-92-3 . It has a molecular weight of 158.07 . It is a powder at room temperature . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3,4-dinitro-1H-pyrazole and its derivatives has been a subject of research. For instance, 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) was synthesized by a vicarious nucleophilic substitution (VNS) reaction . Another study reported the synthesis of 4-amino-3,5-dinitro-1H-pyrazole through the reaction of 1,1,1-trimethylhydrazinium iodide with 3,5-dinitropyrazole in DMSO .Molecular Structure Analysis
The molecular structure of 3,4-dinitro-1H-pyrazole is characterized by the presence of a pyrazole ring with two nitro groups attached at the 3rd and 4th positions . The InChI code for this compound is 1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) .Physical And Chemical Properties Analysis
3,4-dinitro-1H-pyrazole is a powder at room temperature . It has a melting point of 86-88°C . The compound has a density of 1.9±0.1 g/cm^3, a boiling point of 488.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Medicine
Pyrazole derivatives, including “3,4-dinitro-1H-pyrazole”, have been found to have significant medicinal properties . They have been used as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . This makes them a valuable resource in the development of new drugs and therapies .
Agriculture
In the agricultural sector, pyrazoles are used due to their versatile frameworks . They can be used in the development of new pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .
Organic Synthesis
Pyrazoles are highly valued in organic synthesis . They serve as synthetic intermediates in preparing relevant chemicals in various fields . The structural variants of pyrazoles, starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed, give the pyrazoles diverse and valuable synthetical properties .
Material Science
Pyrazole-containing compounds have proven applicability and versatility in material science . They can be used in the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion .
Industrial Applications
Pyrazoles have important industrial applications . They are used in the synthesis of various industrially crucial chemicals . Their high synthetical versatility allows the obtention of these chemicals efficiently and selectively .
Extraction of Metal Ions
Pyrazole complexes have an important use in the extraction of metal ions . This property makes them valuable in various industrial processes where metal ion extraction is required .
Synthesis of Metal-Organic Frameworks
Pyrazoles are also important for the synthesis of metal-organic frameworks . These frameworks have a wide range of applications, including gas storage, catalysis, drug delivery, and more .
Photophysical Properties
Pyrazoles have demonstrated exceptional photophysical properties . These properties make them useful in various applications, including the development of new photovoltaic materials, light-emitting diodes (LEDs), and more .
Safety And Hazards
The safety information for 3,4-dinitro-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Research on 3,4-dinitro-1H-pyrazole and its derivatives is ongoing, with a focus on their potential as high-energy density materials . The synthesis and characterization of polynitrogen heterocycles, including 3,4-dinitro-1H-pyrazole, are promising directions for the design of new, safe, and environmentally benign energetic materials .
properties
IUPAC Name |
4,5-dinitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMCBBMNFIAYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394372 | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dinitro-1H-pyrazole | |
CAS RN |
38858-92-3 | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the solubility characteristics of 3,4-dinitro-1H-pyrazole?
A1: 3,4-dinitro-1H-pyrazole (DNP) exhibits increasing solubility in various solvents with rising temperatures. [, , ]. This behavior was observed in experiments employing the dynamic laser monitoring method across a temperature range of 298.15 K to 338.15 K []. The solubility data has been successfully correlated using models like the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid (NRTL) model [].
Q2: What is the role of quantum chemical calculations in understanding the decomposition mechanism of DNP?
A4: Quantum chemical calculations, particularly CCSD(T)-F12 and DLPNO-CCSD(T) methods, have provided valuable insights into the decomposition mechanism of DNP at a molecular level []. These calculations revealed an unusual primary decomposition pathway involving sigmatropic H-shifts within the pyrazole ring, followed by C-NO2 bond scission to yield pyrazolyl and nitrogen dioxide radicals [].
Q3: How does the structure of 3,4-dinitro-1H-pyrazole relate to its potential use as an energetic material?
A5: The presence of two nitro groups (-NO2) in the 3 and 4 positions of the pyrazole ring contributes significantly to the energetic properties of DNP [, ]. These nitro groups are excellent explosophores, capable of rapid decomposition and release of large amounts of energy. This makes DNP a promising candidate for energetic material applications [].
Q4: Are there any modifications to the structure of 3,4-dinitro-1H-pyrazole that have been explored?
A6: Yes, researchers have investigated structural modifications of DNP to fine-tune its properties. For instance, substituting the hydrogen at the 1-position of the pyrazole ring with nitromethyl and azidomethyl groups has led to the synthesis of 1-(nitromethyl)-3,4-dinitro-1H-pyrazole (NMDNP) and 1-(azidomethyl)-3,4-dinitro-1H-pyrazole (AMDNP), respectively [].
Q5: What are the advantages of using a nitromethyl substituent compared to azidomethyl or nitrato-methyl in modifying 3,4-dinitro-1H-pyrazole?
A7: Research suggests that incorporating a nitromethyl substituent into DNP offers advantages in regulating its performance compared to azidomethyl or nitrato-methyl groups []. Specifically, NMDNP exhibited desirable properties such as a suitable melting point, good thermal stability, excellent detonation performance, and impact sensitivity, highlighting its potential as an energetic melt-castable material [].
Q6: What are the key structural features of 3,4-dinitro-1H-pyrazole?
A8: The crystal structure of DNP has been elucidated []. It consists of a planar pyrazole ring with two nitro groups attached at the 3 and 4 positions. These nitro groups are slightly rotated out of the plane of the pyrazole ring []. In the crystalline state, DNP molecules are found to interact with solvent molecules like benzene [].
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